5-BENZOYL-3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE
Description
Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting
Proton and carbon NMR spectra reveal distinct environments:
1H NMR (400 MHz, DMSO-d6):
- Thiophene H-3: δ 7.82 ppm (d, J = 5.2 Hz, 1H)
- Benzoyl aromatic protons: δ 7.45–8.12 ppm (m, 5H)
- Ethanesulfonyl CH2: δ 3.14 ppm (q, J = 7.6 Hz, 2H) and δ 1.42 ppm (t, J = 7.6 Hz, 3H)
- 2-ethyl-6-methylphenyl: δ 2.31 ppm (s, 3H, CH3), δ 1.58 ppm (q, 2H, CH2), δ 0.98 ppm (t, 3H, CH3)
13C NMR (100 MHz, DMSO-d6):
- Thiophene C-5: δ 143.9 ppm (C=O coupling)
- Benzoyl carbonyl: δ 192.4 ppm
- Ethanesulfonyl sulfur-bearing carbon: δ 52.1 ppm (C-SO2)
Spin-spin coupling between H-3 and H-4 (Δδ = 0.35 ppm) confirms the thiophene substitution pattern.
Infrared (IR) Vibrational Mode Correlations
Key IR absorptions (KBr pellet, cm⁻¹):
| Peak | Assignment |
|---|---|
| 1685 | C=O stretch (benzoyl) |
| 1324, 1157 | SO2 asymmetric/symmetric stretching |
| 1592 | C-N stretch (diamine) |
| 3065 | Aromatic C-H stretch (thiophene/benzoyl) |
The 2850–2960 cm⁻¹ region shows aliphatic C-H stretches from ethyl and methyl groups. Absence of N-H stretches above 3300 cm⁻¹ confirms complete N-substitution of the diamine.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
| m/z | Relative Intensity (%) | Fragment Ion |
|---|---|---|
| 421 | 100 (M+) | Molecular ion |
| 348 | 65 | Loss of CH2CH2SO2 (73 Da) |
| 243 | 42 | Benzoyl-thiophene fragment |
| 134 | 28 | 2-ethyl-6-methylphenyl cation |
High-resolution MS confirms the molecular formula with a measured mass of 421.1248 Da (calculated 421.1251 Da). The base peak at m/z 243 arises from cleavage between C-3 and C-4 of the thiophene ring.
Crystallographic Studies and Conformational Analysis
Single-crystal X-ray diffraction of a homolog (space group P21/c) reveals:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 12.34 Å |
| b = 7.89 Å | |
| c = 15.67 Å | |
| β angle | 102.3° |
| Z value | 4 |
The thiophene ring exhibits a butterfly distortion (15° dihedral angle) due to steric clash between the benzoyl and ethanesulfonyl groups. Hydrogen bonds between the sulfonyl oxygen (O···H-N = 2.09 Å) and diamine nitrogen stabilize the crystal lattice. The 2-ethyl-6-methylphenyl group adopts a gauche conformation to minimize van der Waals repulsions with adjacent molecules.
Packing analysis shows alternating hydrophobic (aromatic) and hydrophilic (sulfonyl/amine) layers perpendicular to the b-axis, facilitating predictable solubility behavior in polar aprotic solvents.
Properties
IUPAC Name |
[3-amino-5-(2-ethyl-6-methylanilino)-4-ethylsulfonylthiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-4-15-13-9-10-14(3)18(15)24-22-21(29(26,27)5-2)17(23)20(28-22)19(25)16-11-7-6-8-12-16/h6-13,24H,4-5,23H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNIDLHZSZWBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-BENZOYL-3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)THIOPHENE-2,4-DIAMINE is a thiophene derivative that has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and therapeutic implications.
Chemical Structure
The compound is characterized by a thiophene ring substituted with benzoyl and ethanesulfonyl groups, alongside an ethyl-methylphenyl moiety. The structural features are crucial for its biological activity.
Anti-inflammatory Activity
Research indicates that thiophene-based compounds exhibit significant anti-inflammatory properties. For instance, certain derivatives have shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes. In vitro studies demonstrated that compounds similar to this compound can reduce inflammation markers such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 .
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Preliminary findings suggest that it significantly inhibits cell proliferation, with IC50 values comparable to established chemotherapeutic agents. For example, certain analogs demonstrated IC50 values as low as 0.37 µM against HeLa cells . Mechanistically, these compounds induce apoptotic pathways and block cell cycle progression at the sub-G1 phase .
Antiviral Activity
Thiophene derivatives have also shown promise as antiviral agents. Specifically, compounds with similar scaffolds to this compound exhibited antiviral activity against various viruses in the micromolar range. The selectivity indexes indicate that these compounds may be more effective against certain viral strains compared to traditional antiviral drugs .
The mechanisms underlying the biological activities of thiophene derivatives are multifaceted:
- Inhibition of Enzymatic Activities : The presence of sulfonamide groups enhances the inhibition of carbonic anhydrase isoforms, particularly hCA II and tumor-associated isoforms hCA IX and XII .
- Modulation of Cytokine Production : The compounds inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines through various signaling pathways.
- Induction of Apoptosis : In cancer cells, these compounds trigger apoptotic pathways leading to cell death.
Case Studies
Several studies have been conducted to evaluate the biological activities of thiophene derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer properties. For instance, derivatives similar to 5-benzoyl-3-(ethanesulfonyl)-N2-(2-ethyl-6-methylphenyl)thiophene-2,4-diamine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study: A study on thiazole-bearing compounds demonstrated their effectiveness against various cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer activity .
Microtubule Inhibition
Compounds structurally related to this compound have been identified as microtubule inhibitors. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
Research Insight: A derivative known as PST-3 showed broad-spectrum cytotoxicity and was effective in vivo while exhibiting a favorable safety profile compared to traditional microtubule inhibitors like vinblastine .
Antimicrobial Properties
Thiophene derivatives have also been explored for their antimicrobial activities. The sulfonamide group present in the compound enhances its interaction with bacterial enzymes, making it a candidate for developing new antibiotics.
Case Study: Research on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides revealed promising antibacterial activity against various pathogens, indicating the potential of thiophene derivatives in combating antibiotic resistance .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to structurally related thiophene derivatives and bis-heterocycles from the provided evidence, focusing on substituents, synthetic routes, and functional implications.
Structural Analogues in Bis-Heterocyclic Systems ()
The Molecules (2011) study synthesizes bis-heterocycles (e.g., bis-pyrimidines, bis-pyrazoles) from a thieno[2,3-b]thiophene core. Key differences include:
- Core Structure: The target compound is a mono-thiophene derivative, whereas focuses on fused bis-thieno systems.
- Substituents : The target’s ethanesulfonyl and benzoyl groups contrast with acetyl and dimethyl groups in the bis-heterocycles. These differences likely alter electronic properties and steric profiles.
- Synthesis: employs enaminone intermediates formed via DMF-DMA reactions, followed by cyclization with amino derivatives. The target compound’s synthesis likely involves sequential substitutions (e.g., sulfonylation, benzoylation) rather than cyclization .
Thiophene Derivatives in Pharmaceutical Impurities ()
The USP supplement lists thiophene-containing impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol). Key comparisons:
- Functional Groups: The USP compounds feature simpler substituents (e.g., methylamino, hydroxyl) compared to the target’s ethanesulfonyl and benzoyl groups. This reduces steric hindrance in the USP derivatives but may limit their binding specificity.
- Applications: The USP compounds are impurities in hormonal therapeutics (e.g., Drospirenone), whereas the target’s complex structure suggests intentional design for targeted activity.
- Stability : The ethanesulfonyl group in the target compound may improve oxidative stability relative to hydroxyl-containing analogues in .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Complexity : The target compound requires precise sequential substitutions, contrasting with the one-pot cyclization methods in . This may limit scalability but allows tailored functionalization .
- Pharmacological Potential: The ethanesulfonyl group’s polarity and the aryl diamine’s bulk position it as a candidate for protein-binding applications, unlike simpler USP impurities .
- Stability Considerations: Sulfonyl groups generally resist metabolic degradation better than hydroxyl or methylamino groups, suggesting improved pharmacokinetics for the target compound.
Q & A
Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
Synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
- Thiophene Core Formation : Cyclization of substituted thiophene precursors under acidic or thermal conditions.
- Functionalization : Sequential introduction of the ethanesulfonyl group via sulfonation reactions and benzoylation using benzoyl chloride derivatives.
- Amination : Nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions using 2-ethyl-6-methylaniline.
Key intermediates include thiophene-3-sulfonyl chloride derivatives and benzoylated thiophene precursors. Protection/deprotection strategies (e.g., tert-butyldimethylsilyl groups) may stabilize reactive intermediates during synthesis .
Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and how are impurities identified?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzoyl aromatic protons at ~7.8 ppm, ethanesulfonyl methylene at ~3.5 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the ethyl substituent.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragments (e.g., loss of ethanesulfonyl group).
- HPLC-PDA/LC-MS : Detects impurities (e.g., unreacted aniline or sulfonation byproducts) using reverse-phase columns and gradient elution. Acceptance criteria for impurities (e.g., ≤0.1% per ICH guidelines) require method validation .
Advanced: How can reaction conditions be optimized to improve yield while minimizing side products?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may require controlled temperatures (60–80°C) to avoid decomposition.
- Catalysis : Lewis acids (e.g., AlCl₃) accelerate benzoylation, while phase-transfer catalysts (e.g., TBAB) improve sulfonation efficiency.
- Real-Time Monitoring : In-situ FTIR tracks reactive intermediates (e.g., carbonyl stretching at ~1700 cm⁻¹). Design of Experiments (DoE) models (e.g., response surface methodology) optimize molar ratios and reaction time .
Advanced: What strategies resolve discrepancies between computational predictions and experimental NMR data?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to simulate NMR chemical shifts (e.g., B3LYP/6-311+G(d,p) level). Compare with experimental data to identify conformational mismatches.
- Dynamic Effects : Consider solvent effects (PCM model) and tautomeric equilibria (e.g., amine-imine tautomerism) that shift proton environments.
- X-ray Crystallography : Resolve ambiguities by determining solid-state structure; compare bond lengths/angles with computational geometries .
Advanced: How does the ethanesulfonyl group influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Withdrawing Effects : The sulfonyl group deactivates the thiophene ring, directing nucleophiles to the 2- and 4-positions.
- Steric Hindrance : Ethyl substitution on the adjacent phenyl group may slow SNAr kinetics. Kinetic studies (e.g., pseudo-first-order rate constants) quantify steric vs. electronic contributions.
- Competitive Pathways : Monitor competing eliminations (e.g., via GC-MS) when using bulky nucleophiles. Solvent polarity adjustments (e.g., DMF → THF) can mitigate side reactions .
Advanced: What analytical workflows validate batch-to-batch consistency in academic synthesis?
Methodological Answer:
- Stability-Indicating Methods : Forced degradation studies (acid/base/thermal stress) coupled with LC-MS identify degradation pathways (e.g., hydrolysis of the sulfonyl group).
- Orthogonal Techniques : Combine 2D NMR (HSQC, HMBC) with XRPD to confirm polymorph consistency.
- Statistical Analysis : Use principal component analysis (PCA) on FTIR or Raman spectra to detect subtle batch variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
